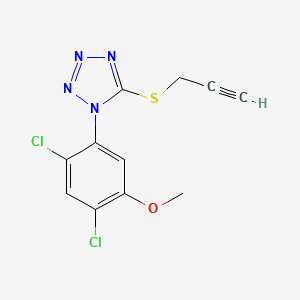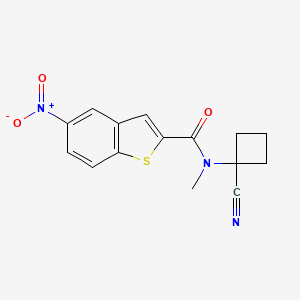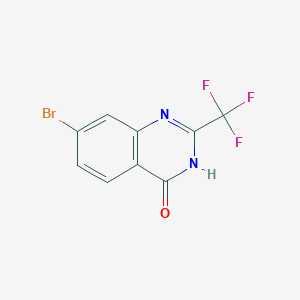
(Fluoromethyl)triphenylphosphonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Fluoromethyl)triphenylphosphonium tetrafluoroborate is an organophosphorus compound with the molecular formula C19H17BF5P. It is commonly used as a reagent in organic synthesis reactions, particularly for the preparation of fluoroalkylated derivatives of alcohols, phenols, and carboxylic acids .
Wirkmechanismus
Target of Action
The primary target of (Fluoromethyl)triphenylphosphonium tetrafluoroborate is the estrogen receptor . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain types of cancer .
Mode of Action
This compound is a prodrug that is hydrolyzed in vivo to the active form, (fluoromethyl)triphenylphosphonium chloride . It permeates the cell membrane and binds to the estrogen receptor . This binding prevents the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase, thereby inhibiting transcription and replication . The affinity for these receptors varies depending on the type of ester group on the drug molecule .
Biochemical Pathways
The compound affects the estrogen signaling pathway . By binding to the estrogen receptor, it disrupts the normal function of the receptor, leading to changes in gene expression . This can have downstream effects on cell growth and proliferation, particularly in cells that are sensitive to estrogen, such as certain types of cancer cells .
Pharmacokinetics
As a prodrug, it is likely to be metabolized in the body to produce its active form
Result of Action
The binding of this compound to the estrogen receptor inhibits the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase . This prevents transcription and replication, which can inhibit the growth of estrogen-sensitive cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the drug. The compound should be stored under an inert atmosphere at 2-8°C to maintain its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Fluoromethyl)triphenylphosphonium tetrafluoroborate can be synthesized through the reaction of triphenylphosphine with fluoromethyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds under inert gas conditions (nitrogen or argon) and at low temperatures (2-8°C) to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(Fluoromethyl)triphenylphosphonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions to introduce the fluoromethyl group into organic molecules.
Oxidation and Reduction Reactions: It can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used with this compound include bases like sodium hydride or potassium tert-butoxide, and solvents such as dichloromethane or ethyl ether. Reactions are typically carried out under inert gas conditions to prevent moisture and oxygen from affecting the reaction .
Major Products Formed
The major products formed from reactions involving this compound are fluoroalkylated derivatives of various organic compounds, including alcohols, phenols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
(Fluoromethyl)triphenylphosphonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluoromethyl groups into molecules, which can alter their chemical properties and reactivity.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chloromethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Iodomethyl)triphenylphosphonium iodide
Uniqueness
(Fluoromethyl)triphenylphosphonium tetrafluoroborate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in the synthesis of fluoroalkylated compounds, which are important in various fields, including pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
fluoromethyl(triphenyl)phosphanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWRLIQGHGHSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)

![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)



![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)
![2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B3003765.png)


![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)



